REACTION_CXSMILES
|
C(O)(=O)C.O.[NH2:6]N.C[N:9]([CH:11]=[C:12]1[C:17](=O)[CH2:16][C:15]([CH3:20])([CH3:19])[CH2:14][C:13]1=[O:21])C>C(O)CCC>[CH3:19][C:15]1([CH3:20])[CH2:16][C:17]2[NH:6][N:9]=[CH:11][C:12]=2[C:13](=[O:21])[CH2:14]1 |f:1.2|
|
Name
|
|
Quantity
|
8.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
11.3 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
38.5 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=C1C(CC(CC1=O)(C)C)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
At 0° C.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of the filtrate
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by flash chromatography over silica gel cyclohexane/AcOEt (100:0 to 50:50)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C=2C=NNC2C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 76.7 mmol | |
AMOUNT: MASS | 12.6 g | |
YIELD: PERCENTYIELD | 39% | |
YIELD: CALCULATEDPERCENTYIELD | 38.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |